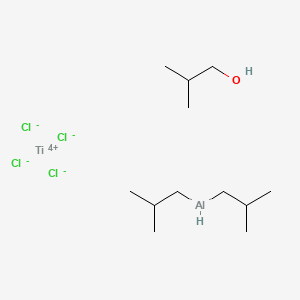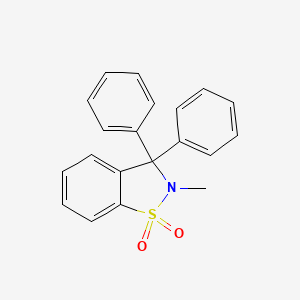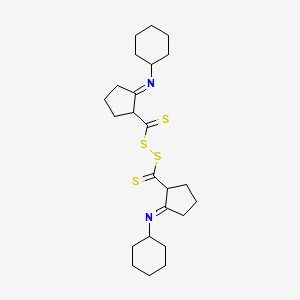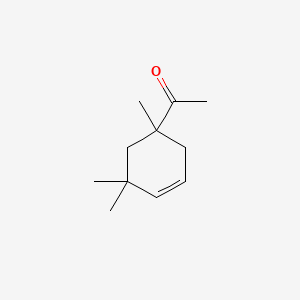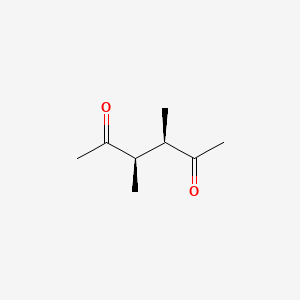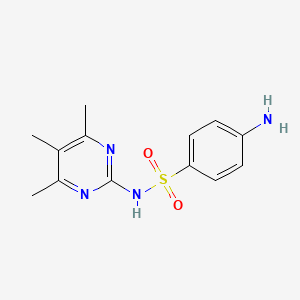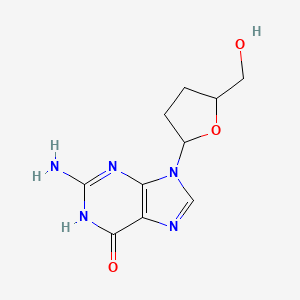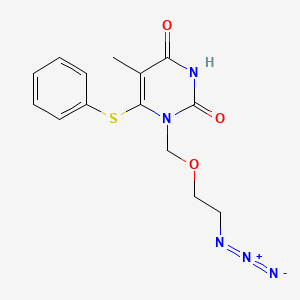
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the azidoethoxy, methyl, and phenylthio groups. One common approach is to start with a suitable pyrimidinedione precursor and introduce the azidoethoxy group through a nucleophilic substitution reaction. The methyl and phenylthio groups can be introduced through alkylation and thiolation reactions, respectively. The reaction conditions often involve the use of organic solvents, such as dichloromethane or toluene, and catalysts, such as copper(I) iodide, to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azidoethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is largely dependent on its chemical structure and the specific application. For example, in biological systems, the azido group can undergo bioorthogonal reactions with alkyne-containing molecules, allowing for the selective labeling and tracking of biomolecules. The phenylthio group may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole-Linked Nucleoside-Amino Acid Conjugates: These compounds share the azido group and are used in similar bioorthogonal chemistry applications.
Isoindole-1,3-dione Derivatives: These compounds have a similar core structure and are used in medicinal chemistry for their biological activities.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-azidoethoxy)methyl)-5-methyl-6-(phenylthio)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azidoethoxy group allows for bioorthogonal reactions, while the phenylthio group provides additional chemical versatility.
Propriétés
Numéro CAS |
132774-42-6 |
|---|---|
Formule moléculaire |
C14H15N5O3S |
Poids moléculaire |
333.37 g/mol |
Nom IUPAC |
1-(2-azidoethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N5O3S/c1-10-12(20)17-14(21)19(9-22-8-7-16-18-15)13(10)23-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,20,21) |
Clé InChI |
CCRVJBFQPKCASE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCN=[N+]=[N-])SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
